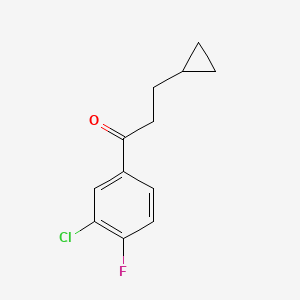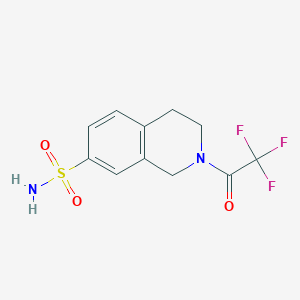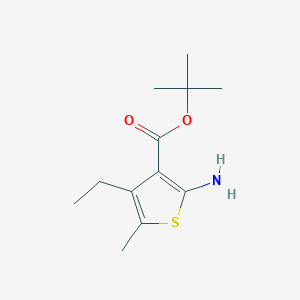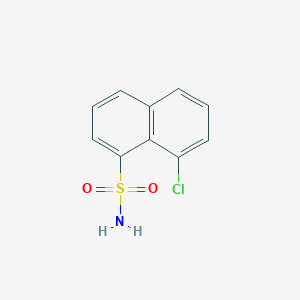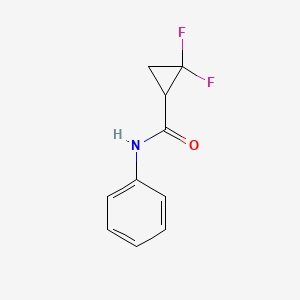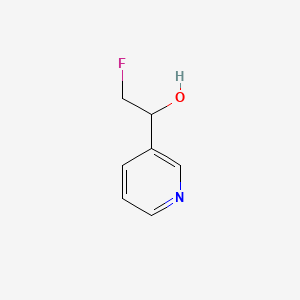
3-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine is a heterocyclic compound that contains a pyridine ring substituted with a piperidine ring at the 4-position and a trifluoromethyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Attachment of the Piperidine Ring: The piperidine ring can be attached to the pyridine ring through nucleophilic substitution reactions, often using piperidine or its derivatives as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce piperidine derivatives.
Applications De Recherche Scientifique
3-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mécanisme D'action
The mechanism of action of 3-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act on neurotransmitter receptors or enzymes involved in inflammatory pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)pyridine: Lacks the piperidine ring, making it less versatile in terms of chemical reactivity and biological activity.
4-(Piperidin-4-yl)pyridine: Does not have the trifluoromethyl group, resulting in different electronic properties and applications.
3-(Piperidin-4-yl)-2-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group, leading to different chemical and biological properties.
Uniqueness
3-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine is unique due to the presence of both the piperidine and trifluoromethyl groups, which confer distinct electronic, steric, and lipophilic properties. These features make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H13F3N2 |
|---|---|
Poids moléculaire |
230.23 g/mol |
Nom IUPAC |
3-piperidin-4-yl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)10-9(2-1-5-16-10)8-3-6-15-7-4-8/h1-2,5,8,15H,3-4,6-7H2 |
Clé InChI |
IBFVPNZWPZRTPL-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=C(N=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


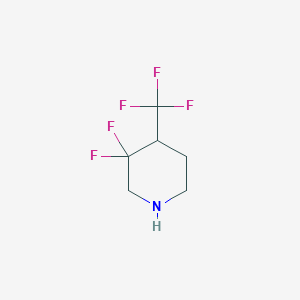
![3,3-Dimethylspiro[3.3]heptan-1-aminehydrochloride](/img/structure/B13578595.png)

![5-Methyl-1,6-dioxaspiro[2.5]octane](/img/structure/B13578599.png)
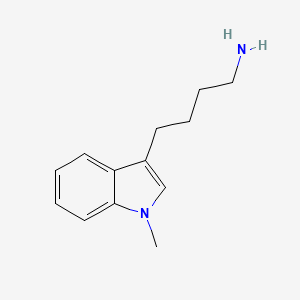

![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B13578609.png)
